molecular formula C17H19N5O2 B2662338 6-ethyl-1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941954-95-6

6-ethyl-1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2662338
CAS RN: 941954-95-6
M. Wt: 325.372
InChI Key: MHTZMACZNXEBGE-UHFFFAOYSA-N
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Description

The compound “6-ethyl-1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .

Scientific Research Applications

Optical and Nonlinear Optical Properties

B. Mohan et al. (2020) conducted a study on pyrimidine-based bis-uracil derivatives, focusing on their optical, nonlinear optical (NLO), and potential drug discovery applications. The derivatives exhibited significant NLO properties, suggesting their efficiency as candidates for NLO device fabrications. This indicates the relevance of the compound's structure in the development of materials with considerable NLO characteristics, which can be crucial for various technological applications (Mohan et al., 2020).

Antiviral Evaluation

A. S. El-Etrawy et al. (2010) explored the antiviral activities of 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives against Hepatitis A virus (HAV) and Herpes simples virus type-1 (HSV-1). This study highlights the potential of these derivatives for antiviral drug development, demonstrating the compound's relevance in medicinal chemistry and antiviral research (El-Etrawy et al., 2010).

Synthetic Methodologies and Catalysis

M. Ghashang et al. (2017) described a highly efficient multi-component reaction using nano Fe2O3@SiO2–SO3H as a catalyst for the synthesis of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives. This research underscores the compound's utility in the development of new synthetic methodologies, particularly in catalysis and the creation of complex heterocyclic structures, which are pivotal in pharmaceutical research and material science (Ghashang et al., 2017).

Novel Multi-Component Synthesis

Fahime Rahmani et al. (2018) reported on the efficient synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This synthesis demonstrates the compound's versatility in contributing to novel multi-component synthesis approaches, offering significant advantages in terms of efficiency, environmental friendliness, and applicability in drug discovery and development (Rahmani et al., 2018).

properties

IUPAC Name

6-ethyl-1,3-dimethyl-5-(pyridin-3-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-4-12-10-20-15-13(16(23)22(3)17(24)21(15)2)14(12)19-9-11-6-5-7-18-8-11/h5-8,10H,4,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTZMACZNXEBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1NCC3=CN=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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